molecular formula C11H13N3O B8698207 5-(Morpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 757978-25-9

5-(Morpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8698207
M. Wt: 203.24 g/mol
InChI Key: BIELEFDEFYYZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

To a mixture of 5-bromo-1H-pyrrolo[2,3-b]pyridine (9.9 g, 50.25 mmol), morpholine (7.96 mL, 100.49 mmol), sodium 2-methylpropan-2-olate (19.32 g, 200.98 mmol),dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphine (1.172 g, 2.51 mmol) in degassed dioxane (200 mL) was added diacetoxypalladium (1.128 g, 5.02 mmol) and the reaction mixture was heated under nitrogen at 90 °C for 17 hours, then evaporated and partitioned between DCM (150 ml) and saturated aqueous sodium bicarbonate solution (150 mL). The aqueous phase was extracted further with DCM (70 ml) and the combined organics were evaporated, redissolved in a mixture of methanol and DCM and purified by flash silica chromatography, elution gradient 0 to 10% MeOH in DCM. Pure fractions were evaporated to dryness to afford 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)morpholine (8.54 g, 84 %) as a yellow solid.
Quantity
0.1 mol
Type
reagent
Reaction Step One
Quantity
0.2 L
Type
solvent
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Quantity
0.0502 mol
Type
reactant
Reaction Step Four
Quantity
0.00251 mol
Type
catalyst
Reaction Step Five
Quantity
0.00502 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
762
reaction index
NAME
0.0 [Unassigned] Unrecognized
reaction type

Inputs

Step One
Name
Quantity
0.1 mol
Type
reagent
Smiles
CC(C)(C)[O-].[Na+]
Step Two
Name
Quantity
0.2 L
Type
solvent
Smiles
C1COCCO1
Step Three
Name
Quantity
0.1 mol
Type
reactant
Smiles
C1COCCN1
Step Four
Name
Quantity
0.0502 mol
Type
reactant
Smiles
C1=CNC2=NC=C(C=C21)Br
Step Five
Name
Quantity
0.00251 mol
Type
catalyst
Smiles
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Name
Quantity
0.00502 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
C1COCCN1C2=CN=C3C(=C2)C=CN3
Measurements
Type Value Analysis
YIELD 83.63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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